molecular formula C16H18N2O3S B2709008 {[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE CAS No. 387855-20-1

{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE

Cat. No.: B2709008
CAS No.: 387855-20-1
M. Wt: 318.39
InChI Key: UOIGYWHZDDAMEU-UHFFFAOYSA-N
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Description

{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including {[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods: Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions: {[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of {[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as a voltage-gated sodium channel blocker or kinase inhibitor . The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects .

Properties

IUPAC Name

[2-[4-(dimethylamino)anilino]-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-4-9-14(22-11)16(20)21-10-15(19)17-12-5-7-13(8-6-12)18(2)3/h4-9H,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIGYWHZDDAMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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